molecular formula C17H18FNO B5306155 N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No. B5306155
M. Wt: 271.33 g/mol
InChI Key: ROURRWUDJMXCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide, also known as Sunitinib, is a small-molecule inhibitor that targets multiple receptor tyrosine kinases. It was originally developed as an anti-cancer agent and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. In addition to its anti-cancer properties, Sunitinib has been found to have potential applications in other scientific research areas.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, reduce tumor growth, and induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide has several advantages as a tool for scientific research. It is a small-molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. However, there are also limitations to its use in lab experiments. This compound can have off-target effects, and its effectiveness can vary depending on the specific cell type and experimental conditions.

Future Directions

There are several potential future directions for the use of N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide in scientific research. One area of interest is its potential as an anti-tuberculosis agent. Further research is needed to determine the effectiveness of this compound against different strains of Mycobacterium tuberculosis and to optimize its dosing and delivery. This compound also has potential as a treatment for inflammatory diseases, and further research is needed to determine its effectiveness and safety in these applications. Finally, this compound could be used as a tool to study the role of receptor tyrosine kinases in various biological processes, including angiogenesis and inflammation.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide involves several steps, including the reaction of 4-fluoro-2-methylaniline with 2,4,6-trimethylbenzoic acid to form an intermediate. This intermediate is then reacted with thionyl chloride to form an acid chloride, which is then reacted with N,N-dimethylformamide to form the final product.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide has been found to have potential applications in scientific research beyond its anti-cancer properties. It has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, and has potential as an anti-tuberculosis agent. This compound has also been found to have anti-inflammatory properties and has potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-10-7-12(3)16(13(4)8-10)17(20)19-15-6-5-14(18)9-11(15)2/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROURRWUDJMXCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.